molecular formula C27H27N3O4 B379176 11-(4-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

11-(4-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE

Cat. No.: B379176
M. Wt: 457.5g/mol
InChI Key: HRVLEZPULQITFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(4-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound featuring a pyridine ring, a trimethoxyphenyl group, and a hexahydro-dibenzo-diazepinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Trimethoxyphenyl Group: This step often involves the use of trimethoxybenzaldehyde as a starting material, which undergoes a series of reactions to introduce the trimethoxyphenyl group into the molecule.

    Formation of the Hexahydro-dibenzo-diazepinone Core: This core structure is typically formed through cyclization reactions, which may involve the use of reagents such as sodium hydride (NaH) and solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

11-(4-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

11-(4-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, and neuroprotective properties.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 11-(4-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes such as kinases or proteases, leading to altered cellular signaling and function.

    Receptor Binding: It may bind to specific receptors on the cell surface, modulating their activity and triggering downstream effects.

    Pathway Modulation: The compound can influence various cellular pathways, such as apoptosis, cell cycle regulation, and inflammation.

Comparison with Similar Compounds

11-(4-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can be compared with other similar compounds, such as:

    Colchicine: Both compounds contain the trimethoxyphenyl group, but colchicine has a different core structure and is primarily used as an anti-gout agent.

    Podophyllotoxin: Similar to colchicine, podophyllotoxin also contains the trimethoxyphenyl group and is used for treating genital warts.

    Combretastatin: This compound shares the trimethoxyphenyl group and is known for its anti-cancer properties, particularly in targeting microtubules.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H27N3O4

Molecular Weight

457.5g/mol

IUPAC Name

6-pyridin-4-yl-9-(3,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H27N3O4/c1-32-23-14-18(15-24(33-2)27(23)34-3)17-12-21-25(22(31)13-17)26(16-8-10-28-11-9-16)30-20-7-5-4-6-19(20)29-21/h4-11,14-15,17,26,29-30H,12-13H2,1-3H3

InChI Key

HRVLEZPULQITFY-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=NC=C5)C(=O)C2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=NC=C5)C(=O)C2

Origin of Product

United States

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